5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound 5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This specific compound is characterized by its unique structure, which includes a thiazolidinone ring, a phenyl group, and a benzylidene moiety substituted with dichlorobenzyl and methoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 2,4-dichlorobenzyl chloride with 3-methoxybenzaldehyde to form the intermediate compound. This intermediate is then reacted with thiosemicarbazide to form the thiazolidinone ring. The final step involves the cyclization of the intermediate with phenyl isothiocyanate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the thiazolidinone ring or the benzylidene moiety.
Substitution: Nucleophilic substitution reactions can occur at the dichlorobenzyl group, where chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiazolidinone derivatives
Substitution: Substituted benzylidene derivatives
Scientific Research Applications
5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one: has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound is believed to inhibit specific enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its anticancer properties could be attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one: can be compared with other thiazolidinone derivatives:
(5E)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one: Lacks the phenyl group, which may affect its biological activity.
(5E)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-phenyl-1,3-thiazolidin-4-one: Lacks the thioxo group, potentially altering its reactivity and mechanism of action.
This compound: Contains different substituents on the benzylidene moiety, which can influence its chemical and biological properties.
This compound’s unique structure, with its specific substituents and functional groups, contributes to its distinct chemical reactivity and biological activities, making it a valuable subject for further research and development.
Properties
Molecular Formula |
C24H17Cl2NO3S2 |
---|---|
Molecular Weight |
502.4g/mol |
IUPAC Name |
(5E)-5-[[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H17Cl2NO3S2/c1-29-21-11-15(7-10-20(21)30-14-16-8-9-17(25)13-19(16)26)12-22-23(28)27(24(31)32-22)18-5-3-2-4-6-18/h2-13H,14H2,1H3/b22-12+ |
InChI Key |
VMHIBTLGCGFFRN-WSDLNYQXSA-N |
SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3)OCC4=C(C=C(C=C4)Cl)Cl |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=CC=C3)OCC4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3)OCC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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